GSK2193874
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2193874 is a potent and selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. It is an orally active compound that has shown significant potential in various scientific research applications, particularly in the fields of biology and medicine. The compound is known for its ability to inhibit calcium influx through TRPV4 channels, making it a valuable tool for studying TRPV4-related biological processes .
Mechanism of Action
Target of Action
GSK2193874, also known as “7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide”, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) . TRPV4 is a member of the Transient Receptor Potential (TRP) superfamily of cation channels .
Mode of Action
This compound inhibits Ca²⁺ influx through TRPV4 channels . It blocks TRPV4-mediated calcium influx in cells expressing native and recombinant TRPV4 .
Biochemical Pathways
The primary biochemical pathways affected by this compound involve the NMDA receptor and the NLRP3 inflammasome . Blocking TRPV4 prevents NMDA receptor-mediated glutamate excitotoxicity . The protein levels of the NLRP3 inflammasome complex and its downstream cytokines IL-1β and IL-18 increase in certain conditions, but TRPV4 inhibition or deletion markedly reverses the activation of the NLRP3 inflammasome pathway .
Pharmacokinetics
This compound is an orally bioavailable TRPV4 inhibitor . It shows low clearance (7.3 mL/min/kg) and good rat oral bioavailability (31%) .
Preparation Methods
The synthesis of GSK2193874 involves several steps, starting with the preparation of the core quinoline structure. The synthetic route typically includes the following steps:
Formation of the quinoline core: This involves the reaction of appropriate starting materials to form the quinoline ring system.
Bromination: The quinoline core is then brominated to introduce a bromine atom at a specific position on the ring.
Substitution reactions: Various substitution reactions are carried out to introduce different functional groups, such as the bipiperidinylmethyl and phenylcyclopropyl groups.
Final coupling: The final step involves coupling the substituted quinoline with a trifluoromethylphenyl group to form the complete this compound molecule.
Industrial production methods for this compound would likely involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
GSK2193874 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings.
Reduction: Reduction reactions can occur at various functional groups, such as the bromine atom or the quinoline ring.
Substitution: Substitution reactions are common, especially during the synthesis of the compound, where different functional groups are introduced onto the quinoline core
Common reagents used in these reactions include brominating agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically intermediates in the synthesis of this compound or modified versions of the compound with different functional groups.
Scientific Research Applications
GSK2193874 has a wide range of scientific research applications, including:
Medicine: This compound has shown potential in treating conditions related to TRPV4 activity, such as pulmonary edema, heart failure, and neuroinflammation
Chemistry: The compound is used as a tool to investigate the chemical properties and reactivity of TRPV4 antagonists.
Industry: This compound is used in the development of new therapeutic agents targeting TRPV4, as well as in the study of ion channel modulators
Comparison with Similar Compounds
GSK2193874 is unique among TRPV4 antagonists due to its high potency and selectivity. Similar compounds include:
GSK1016790A: A TRPV4 agonist that activates the channel, in contrast to the antagonistic action of this compound.
HC-067047: Another TRPV4 antagonist, but with different chemical properties and potency compared to this compound.
SB-222200: A TRPV4 antagonist with a different chemical structure and mechanism of action.
This compound stands out due to its oral bioavailability and its ability to selectively inhibit TRPV4 without affecting other ion channels .
Properties
IUPAC Name |
7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38BrF3N4O/c38-28-12-13-30-32(23-28)42-34(25-8-7-11-27(22-25)37(39,40)41)31(24-44-20-14-29(15-21-44)45-18-5-2-6-19-45)33(30)35(46)43-36(16-17-36)26-9-3-1-4-10-26/h1,3-4,7-13,22-23,29H,2,5-6,14-21,24H2,(H,43,46) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVOZBSCHXCGPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=C(C4=C(C=C(C=C4)Br)N=C3C5=CC(=CC=C5)C(F)(F)F)C(=O)NC6(CC6)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38BrF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1336960-13-4 |
Source
|
Record name | 1336960-13-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary target of GSK2193874?
A: this compound is a selective antagonist of the TRPV4 channel, a non-selective cation channel belonging to the transient receptor potential (TRP) superfamily. [, , , , , , , , , , , , ]
Q2: How does this compound interact with TRPV4 channels?
A: While the exact binding site remains unclear, this compound acts as an antagonist, effectively blocking the influx of calcium ions (Ca2+) through the TRPV4 channel. [, , , , , , , ] This blockage inhibits the downstream signaling pathways typically activated by TRPV4. [, , , , , , ]
Q3: What are the downstream effects of TRPV4 inhibition by this compound?
A3: Blocking TRPV4 with this compound leads to a variety of downstream effects, including:
- Reduced pulmonary edema: this compound prevents and resolves pulmonary edema induced by heart failure in animal models by maintaining endothelial integrity. [, ]
- Alleviated atrial fibrillation: In rat models, this compound reduces atrial fibrillation susceptibility by reversing abnormal action potential duration, reducing atrial fibroblast activation, and lessening immune cell infiltration. []
- Attenuated inflammation: this compound reduces inflammation in various models, including acute lung injury induced by lipopolysaccharide [] and stretch-induced inflammation in human annulus fibrosus cells. []
- Improved cognitive function: In a mouse model of hypertension, this compound, alongside mineralocorticoid receptor antagonist eplerenone, improves cognitive function and reduces microglia density. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C36H38BrF3N4O2 and a molecular weight of 693.6 g/mol.
Q5: Are there studies on the material compatibility, stability, or catalytic properties of this compound?
A5: The provided research focuses primarily on the biological activity and pharmacological properties of this compound. There is limited information regarding its material compatibility, stability under various conditions, or catalytic properties.
Q6: Are there any computational chemistry studies or QSAR models developed for this compound or its analogs?
A6: The provided research primarily focuses on in vitro and in vivo studies of this compound. More detailed information regarding computational chemistry, QSAR models, or structure-activity relationships would require further investigation.
Q7: What is the pharmacokinetic profile of this compound?
A: this compound is orally active, readily crosses the blood-brain barrier [, ], and exhibits efficacy in various animal models. [, , , , ] Specific details on its absorption, distribution, metabolism, and excretion (ADME) require further investigation.
Q8: What in vitro and in vivo models have been used to evaluate this compound's efficacy?
A8: Various in vitro and in vivo models have been employed:
- Cell-based assays: Human cell lines and primary cells, including endothelial cells, airway smooth muscle cells, and spiral ganglion neurons, were utilized to study this compound's effects on calcium influx, cell viability, and cytokine release. [, , , , , ]
- Animal models: Rodent (mice, rats) and canine models were used to investigate this compound's effects on pulmonary edema, heart failure, atrial fibrillation, acute lung injury, osteoarthritis pain, and cognitive function. [, , , , , , , ]
Q9: What is the safety profile of this compound?
A: While preclinical studies suggest this compound is well-tolerated in animal models [, ], further research is needed to fully understand its safety profile, potential adverse effects, and long-term consequences.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.